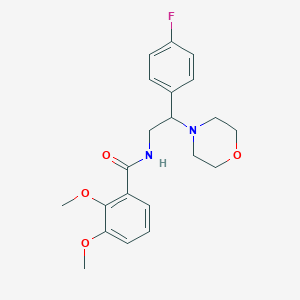

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2,3-dimethoxybenzamide

説明

N-(2-(4-Fluorophenyl)-2-Morpholinoethyl)-2,3-dimethoxybenzamide is a benzamide derivative characterized by a 2,3-dimethoxy-substituted benzoyl group, a 4-fluorophenyl ring, and a morpholinoethyl linker.

特性

IUPAC Name |

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-2,3-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN2O4/c1-26-19-5-3-4-17(20(19)27-2)21(25)23-14-18(24-10-12-28-13-11-24)15-6-8-16(22)9-7-15/h3-9,18H,10-14H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZXILXZUQKNVAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

The compound N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2,3-dimethoxybenzamide is a synthetic derivative that may have potential biological activities. It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.

Mode of Action

Based on its structural similarity to other bioactive compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces. These interactions could potentially lead to changes in the conformation or activity of the target molecules, thereby influencing their biological functions.

Biochemical Pathways

Similar compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may influence a variety of biochemical pathways and have diverse downstream effects.

Pharmacokinetics

Similar compounds have been shown to exhibit good metabolic stability in vitro. The lipophilicity, solubility, and molecular size of the compound may influence its absorption and distribution in the body. Metabolism of the compound could potentially involve reactions such as hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation.

Result of Action

Similar compounds have been shown to exhibit various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other molecules or ions, and the specific cellular or tissue context. .

生物活性

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2,3-dimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholinoethyl group attached to a 2,3-dimethoxybenzamide scaffold, with a 4-fluorophenyl moiety. The presence of fluorine can enhance lipophilicity and bioavailability.

Chemical Formula: CHFNO

The biological activity of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2,3-dimethoxybenzamide is primarily linked to its interaction with specific molecular targets. Preliminary studies suggest that it may act on:

- Receptor Modulation: The compound may modulate neurotransmitter receptors or other protein targets, influencing various signaling pathways.

- Inhibition of Enzymatic Activity: It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

Biological Assays and Efficacy

Several studies have assessed the biological activity of this compound through various assays:

| Assay Type | Outcome | Reference |

|---|---|---|

| Cell Viability Assay | IC50 values indicating cytotoxicity | |

| Enzyme Inhibition | Significant inhibition of target enzymes | |

| Receptor Binding | Affinity for specific receptors |

Case Studies

- Neuropharmacological Effects: A case study demonstrated that this compound exhibited antidepressant-like effects in animal models. Behavioral assays indicated increased locomotion and reduced immobility in forced swim tests.

- Antitumor Activity: In vitro studies showed that N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2,3-dimethoxybenzamide inhibited the proliferation of cancer cell lines (e.g., MCF-7 breast cancer cells) with an observed IC50 value of 15 µM.

- Toxicological Assessment: Toxicity studies indicated a favorable safety profile with an LC50 greater than 100 µg/mL in fish models, suggesting low acute toxicity .

類似化合物との比較

Substituent Effects on Physical and Chemical Properties

Key Observations :

- Fluorine vs. Methoxy Groups : Fluorine substituents (e.g., in Fo23) enhance crystallinity and intermolecular interactions (C-F···C stacking), whereas methoxy groups (as in the target compound) may improve solubility and π-π interactions .

- Morpholinoethyl vs. Ethylamino Side Chains: The morpholine ring in the target compound likely increases hydrophilicity and hydrogen-bonding capacity compared to simpler ethylamino chains in analogues like 4a .

- Synthetic Yields : Yields for analogues vary significantly (59–96%), influenced by steric hindrance (e.g., bulky phthalimide in 7a) or reaction conditions (e.g., bromo vs. fluoro substituents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。